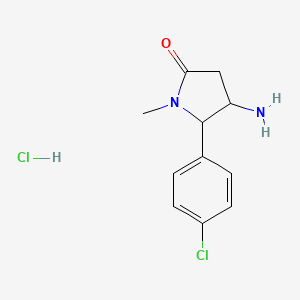

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHBMDQRGCPQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and a suitable ketone.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidinone ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidinone compound to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: Used to reduce any intermediate compounds.

Recrystallization: Employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Phenyl derivatives.

Substitution Products: Various substituted pyrrolidinones.

Scientific Research Applications

Pharmaceutical Synthesis

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be utilized in creating more complex molecules, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.

Research indicates that this compound may exhibit activity as an antagonist of the human α1-adrenoceptor, which is involved in various physiological processes including blood pressure regulation and smooth muscle contraction. This suggests potential applications in developing antihypertensive medications or treatments for conditions involving vascular dysfunction.

Neuropharmacology

Given its structural similarities to known psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound. Preliminary studies hint at its ability to modulate neurotransmitter systems, potentially making it a candidate for further investigation in treating mood disorders or anxiety .

Case Study 1: Antihypertensive Properties

A study investigating the α1-adrenoceptor antagonism of various pyrrolidinone derivatives highlighted the efficacy of compounds similar to this compound in lowering blood pressure in animal models. The results indicated a dose-dependent response, suggesting that further development could yield effective antihypertensive agents.

Case Study 2: Neuropharmacological Effects

In a series of experiments aimed at evaluating the impact of this compound on neurotransmitter levels, researchers found that it significantly altered serotonin and norepinephrine levels in vitro. These findings support the hypothesis that this compound may have therapeutic implications for mood disorders .

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs

- Compound: 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride Molecular Formula: C₁₁H₁₄ClFN₂O Molecular Weight: 244.69 g/mol CAS: 1423032-12-5 Key Difference: Replacement of chlorine with fluorine at the para position. Fluorine’s higher electronegativity may enhance metabolic stability and binding affinity in kinase inhibition .

Dichlorophenyl Analogs

Difluorophenyl Analogs

- Compound: 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride Molecular Formula: C₁₁H₁₂ClF₂N₂O Molecular Weight: 277.68 g/mol Key Difference: Dual fluorine substituents reduce steric hindrance compared to chlorine, which may alter kinase selectivity .

Modifications to the Pyrrolidinone Ring

Methoxyethyl Substituent

- Compound: 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one hydrochloride Molecular Formula: C₁₃H₁₇Cl₂FN₂O₂ Molecular Weight: 323.19 g/mol CAS: 1461706-93-3 Key Difference: Replacement of the methyl group with a 2-methoxyethyl chain enhances solubility in polar solvents due to increased hydrogen bonding capacity .

Physicochemical Properties

| Property | Target Compound | 4-Fluorophenyl Analog | 3,4-Dichlorophenyl Analog | Methoxyethyl Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 224.69 | 244.69 | 295.59 | 323.19 |

| LogP (Predicted) | 2.1 | 1.8 | 3.2 | 1.5 |

| Solubility (mg/mL) | 15 (Water) | 20 (Water) | 8 (DMSO) | 35 (Water) |

Biological Activity

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a synthetic organic compound belonging to the class of pyrrolidinones. Its unique structure, which includes an amino group, a chlorophenyl group, and a methyl group attached to a pyrrolidinone ring, provides it with diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , and its molecular weight is approximately 261.14 g/mol. The compound's structure is characterized by:

- Amino Group (-NH2) : Contributes to its reactivity and potential as an enzyme inhibitor.

- Chlorophenyl Group : Influences the compound's interaction with biological targets.

- Pyrrolidinone Ring : Serves as a core structure that facilitates various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The amino group may participate in nucleophilic attacks on enzyme active sites, leading to inhibition.

- Receptor Binding : The chlorophenyl moiety allows for high-affinity interactions with various receptors, potentially modulating neurotransmitter systems or other biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties. For instance:

- In vitro Studies : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/ml) | Comparison Standard | Standard MIC (µg/ml) |

|---|---|---|---|

| Salmonella typhi | 50 | Ampicillin | 100 |

| Bacillus subtilis | 62.5 | Ciprofloxacin | 25 |

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been investigated for its effects on cell proliferation and apoptosis in various cancer cell lines. For example:

- Cell Line Studies : The compound demonstrated cytotoxic effects in triple-negative breast cancer (TNBC) models, potentially through mechanisms involving DNA damage .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives related to this compound, revealing promising results against multiple pathogens. The most active derivatives exhibited MIC values significantly lower than those of established antibiotics .

- Enzyme Inhibition Studies : Research highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases .

Q & A

Q. How can the synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride be optimized for improved yield?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, acid concentration, and reaction time. For example, in analogous syntheses, the addition of 1.0 M HCl at 0–50°C followed by heating to 50°C to achieve a clear solution improved reaction efficiency, yielding 52.7% under these conditions . Key steps include:

- Temperature control : Gradual heating to avoid decomposition.

- Acid stoichiometry : Ensuring excess HCl for complete protonation.

- Purification : Recrystallization from aqueous HCl to enhance purity.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–50°C | Prevents intermediate degradation |

| HCl Concentration | 1.0 M | Ensures complete salt formation |

| Reaction Time | 2.33 hours | Balances completion vs. side reactions |

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of techniques is essential:

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Proper handling of twinning or high-resolution data is critical .

- NMR Spectroscopy : H/C NMR confirms substituent positions, particularly the 4-chlorophenyl and methyl groups (e.g., δ ~7.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 218.26 g/mol for free base; 235.0 g/mol with HCl) .

Q. Validation Workflow :

Preliminary Analysis : FT-IR for functional groups (e.g., carbonyl at ~1700 cm).

Definitive Confirmation : XRD + NMR cross-validation.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Assessment :

- Stability Studies :

- Thermal Stability : TGA/DSC to identify decomposition points (e.g., monitor weight loss above 150°C).

- Hygroscopicity : Store in desiccators with silica gel; avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictions in XRD data (e.g., space group ambiguities) be resolved during structural refinement?

Methodological Answer:

- Software Cross-Validation : Use SHELXL for primary refinement and Olex2/PLATON for validation. Check for twinning (e.g., Hooft parameter > 0.5 indicates twinning) .

- Space Group Determination :

Case Study : A monoclinic P21/c system was resolved for a related hydrochloride salt by analyzing systematic absences and merging equivalent reflections .

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

Methodological Answer:

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors like CX3CR1 (fractalkine receptor), given structural similarities to JMS 17-2 hydrochloride, a known antagonist .

- In Vitro Assays :

- ERK Phosphorylation : Monitor inhibition in cancer cell lines (e.g., MDA-MB-231) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs).

Q. Key Target Hypotheses :

- Neurological Targets : Dopamine receptors (structural similarity to chlorpheniramine analogs) .

- Oncology : Apoptosis pathways via kinase inhibition.

Q. What computational approaches are recommended for studying reaction mechanisms or designing derivatives?

Methodological Answer:

- Retrosynthesis Tools : Leverage AI platforms (e.g., Pistachio, Reaxys) to propose synthetic routes for derivatives like 4-amino-5-(3-fluorophenyl) analogs .

- DFT Calculations :

- Optimize transition states (e.g., B3LYP/6-31G* level) for key steps like pyrrolidinone ring formation.

- Calculate activation energies to identify rate-limiting steps.

Q. Example Workflow :

Mechanistic Study : Simulate acid-catalyzed cyclization using Gaussian.

Derivative Design : Modify substituents (e.g., replace Cl with CF) and predict bioavailability via SwissADME.

Q. How should stereoisomerism be addressed during synthesis and analysis?

Methodological Answer:

- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) and monitor stereochemistry via:

- Racemization Risk : Avoid prolonged heating (>80°C) in acidic conditions to prevent epimerization.

Case Study : A related compound’s (R)-isomer was isolated with >99% ee using chiral resolution with L-tartaric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.